molecular formula C20H25ClN2O4S B4113504 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide

Cat. No.: B4113504
M. Wt: 424.9 g/mol
InChI Key: OJPRQFCOQVXSKV-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group, an isobutylamino sulfonyl group, and an ethylphenyl acetamide group

Properties

IUPAC Name

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O4S/c1-4-15-7-5-6-8-18(15)23-20(24)13-27-19-10-9-16(11-17(19)21)28(25,26)22-12-14(2)3/h5-11,14,22H,4,12-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPRQFCOQVXSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 2-chloro-4-nitrophenol with isobutylamine to form the corresponding sulfonamide.

    Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amine is then acylated with 2-ethylphenylacetyl chloride to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy ring, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Substitution reagents: Sodium iodide in acetone.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and potential applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide
Reactant of Route 2
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2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-ethylphenyl)acetamide

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